1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene
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Overview
Description
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene is a chemical compound known for its unique structure and reactivity It is a derivative of cyclopentadiene, characterized by the presence of three chlorine atoms and three methoxy groups attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene typically involves the chlorination and methoxylation of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to introduce the chlorine atoms. Subsequently, methoxylation is achieved by reacting the chlorinated intermediate with methanol under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and methoxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Cyclopentadienone derivatives.
Reduction: Dechlorinated cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives with various functional groups.
Scientific Research Applications
1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and methoxy groups influences its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Similar in structure but with an additional chlorine atom.
1,3,5-Trimethoxybenzene: Contains methoxy groups but lacks chlorine atoms and the cyclopentadiene ring.
Uniqueness: 1,2,4-Trichloro-3,5,5-trimethoxycyclopenta-1,3-diene is unique due to the specific arrangement of chlorine and methoxy groups on the cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
3357-59-3 |
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Molecular Formula |
C8H9Cl3O3 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3,5,5-trimethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C8H9Cl3O3/c1-12-5-4(9)6(10)8(13-2,14-3)7(5)11/h1-3H3 |
InChI Key |
GZEMILHOPNVBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(C(=C1Cl)Cl)(OC)OC)Cl |
Origin of Product |
United States |
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